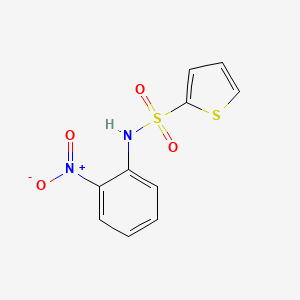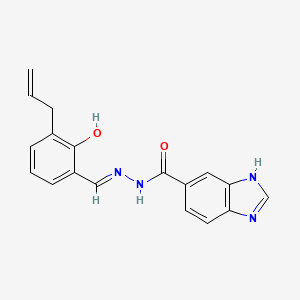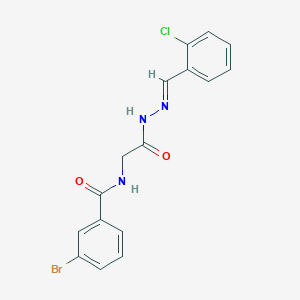![molecular formula C16H15N3O3 B12004939 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide CAS No. 107225-88-7](/img/structure/B12004939.png)
2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide: is a chemical compound with the molecular formula C24H23N3O3. It belongs to the class of hydrazones and exhibits interesting properties due to its structural features.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves the condensation of 2-hydroxybenzaldehyde with 4-methylphenylhydrazine. The reaction proceeds via the formation of a hydrazone linkage, resulting in the desired product.
Reaction Conditions::- Reactants: 2-hydroxybenzaldehyde, 4-methylphenylhydrazine
- Solvent: Appropriate organic solvent (e.g., ethanol, methanol)
- Catalyst: None required
- Temperature: Room temperature or reflux
- Reaction time: Several hours
Industrial Production Methods:: While research laboratories typically use small-scale synthetic methods, industrial production may involve more efficient processes, such as continuous flow reactions or optimized batch procedures. specific industrial-scale methods for this compound are not widely documented.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can yield derivatives with different functional groups.
Substitution: Substitution reactions at the aromatic ring can modify the substituents.
Hydrolysis: Hydrolysis of the amide group may occur under specific conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) or nucleophilic substitution reagents.
Hydrolysis: Acidic or basic hydrolysis conditions.
Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Detailed analysis of these products requires further investigation.
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and potential as a building block for more complex molecules.
Industry: It could serve as a precursor for specialty chemicals.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While no direct analogs are mentioned, we can compare it to other hydrazones or related compounds. Further exploration would reveal its uniqueness and potential advantages.
Propiedades
Número CAS |
107225-88-7 |
|---|---|
Fórmula molecular |
C16H15N3O3 |
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C16H15N3O3/c1-11-6-8-13(9-7-11)18-15(21)16(22)19-17-10-12-4-2-3-5-14(12)20/h2-10,20H,1H3,(H,18,21)(H,19,22)/b17-10+ |
Clave InChI |
DEXAWJWXDAJVDA-LICLKQGHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2O |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004856.png)
![Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12004860.png)
![5-[(4-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12004863.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004875.png)


![4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide](/img/structure/B12004903.png)
![3-Propyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004909.png)
![6-[(5Z)-5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12004910.png)

![[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12004928.png)

![1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B12004933.png)
